tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate
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Overview
Description
tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tert-butyl group, and a tert-butyldimethylsilyloxy group. Its stereochemistry is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBS) group, followed by the formation of the pyrrolidine ring through cyclization reactions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyldimethylsilyloxy group, often using reagents like tetrabutylammonium fluoride (TBAF) to remove the TBS group
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, THF as solvent, low temperature.
Substitution: TBAF, THF as solvent, room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs, especially those targeting neurological and inflammatory conditions.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The tert-butyldimethylsilyloxy group can also influence the compound’s solubility and stability, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-(-)-2-(tert-butyldimethylsilyloxy)propionate: Similar in structure but with an ethyl ester group instead of a pyrrolidine ring.
tert-Butyldimethylsilyl (S)-Glycidyl Ether: Contains a glycidyl ether group instead of a pyrrolidine ring.
tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate: The unique combination of functional groups and stereochemistry makes it distinct from other similar compounds
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a pyrrolidine ring and a tert-butyldimethylsilyloxy group. This combination imparts unique chemical and physical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C16H31NO4Si |
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Molecular Weight |
329.51 g/mol |
IUPAC Name |
tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H31NO4Si/c1-15(2,3)21-14(19)17-12(9-10-13(17)18)11-20-22(7,8)16(4,5)6/h12H,9-11H2,1-8H3 |
InChI Key |
BIVAQLMYVMOBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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